molecular formula C17H19N3O4S B6029453 Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B6029453
M. Wt: 361.4 g/mol
InChI Key: OBMRJALDIWIHGN-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a dihydropyrimidinone moiety through a sulfanyl-propanoyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction forms the dihydropyrimidinone core, which is then further functionalized through various steps to introduce the sulfanyl-propanoyl and benzoate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Biginelli reaction and subsequent steps to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the dihydropyrimidinone moiety can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. For example, the dihydropyrimidinone moiety can inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . The sulfanyl group may also interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is unique due to its combination of a dihydropyrimidinone core with a sulfanyl-propanoyl and benzoate ester, which imparts specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

ethyl 4-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-4-24-16(23)12-5-7-13(8-6-12)19-15(22)11(3)25-17-18-10(2)9-14(21)20-17/h5-9,11H,4H2,1-3H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMRJALDIWIHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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